![molecular formula C24H32N2O4 B500325 1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone CAS No. 696628-29-2](/img/structure/B500325.png)
1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a piperazine ring, a propoxy group, and a methoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of the piperazine ring and the various functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the ether groups (propoxy and methoxy) might be susceptible to reactions with strong acids or oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. Unfortunately, without specific experimental data, it’s difficult to predict these properties accurately .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[3-[4-(4-ethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-4-19-5-8-21(9-6-19)26-13-11-25(12-14-26)16-22(28)17-30-23-10-7-20(18(2)27)15-24(23)29-3/h5-10,15,22,28H,4,11-14,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMSDMKNALRTQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-(4-Ethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone |
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